An In-depth Technical Guide to 1-Bromo-4-methylcyclohexane: Structure, Properties, and Reactivity
An In-depth Technical Guide to 1-Bromo-4-methylcyclohexane: Structure, Properties, and Reactivity
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-bromo-4-methylcyclohexane, a key building block in organic synthesis with applications in pharmaceutical research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuanced behavior of this versatile molecule.
Molecular Structure and Stereochemistry
1-Bromo-4-methylcyclohexane (C₇H₁₃Br) is a cyclic alkyl halide with a molecular weight of approximately 177.08 g/mol .[4] Its structure consists of a cyclohexane ring substituted with a bromine atom and a methyl group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, the stereochemistry of which profoundly influences the molecule's conformational preferences and reactivity.
Conformational Analysis: The Chair Conformation
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers of 1-bromo-4-methylcyclohexane is dictated by the steric interactions of the bromine and methyl substituents in axial versus equatorial positions.
-
trans-1-Bromo-4-methylcyclohexane: In the trans isomer, the most stable chair conformation places both the bulky bromine atom and the methyl group in equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. A less stable conformer exists where both groups are in axial positions.
-
cis-1-Bromo-4-methylcyclohexane: For the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the larger size of the bromine atom compared to the methyl group, the conformer where the bromine atom is in the equatorial position and the methyl group is in the axial position is generally considered to be of lower energy, though the energy difference can be subtle.
The interplay of these conformational dynamics is a critical determinant in the stereochemical outcome of reactions involving this molecule.
Caption: Chair conformations of cis and trans isomers.
Physicochemical and Spectroscopic Properties
1-Bromo-4-methylcyclohexane is a clear, colorless to pale yellow liquid that is not miscible in water.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃Br | [1][4] |
| Molecular Weight | 177.09 g/mol | [1] |
| Boiling Point | 94-96 °C at 50 mmHg | [5] |
| Density | 1.262 g/cm³ | [5] |
| Refractive Index | 1.488 | [5] |
| CAS Number | 6294-40-2 (for mixture of isomers) | [1][4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 1-bromo-4-methylcyclohexane.
Infrared (IR) Spectroscopy: The IR spectrum of 1-bromo-4-methylcyclohexane displays characteristic absorption bands corresponding to its functional groups.[6][7] Key expected vibrational modes include:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, indicative of the sp³ hybridized C-H bonds of the cyclohexane ring and methyl group.
-
C-H Bending: Absorptions in the 1440-1470 cm⁻¹ range, corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
-
C-Br Stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, which can be used to confirm the presence of the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts of the protons on the cyclohexane ring are typically found in the upfield region (1.0-2.5 ppm). The proton attached to the carbon bearing the bromine atom (the methine proton) is expected to be deshielded and appear further downfield. The methyl group protons will appear as a doublet. The coupling constants between adjacent protons can provide valuable information about their dihedral angles and thus the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[8] The carbon atom attached to the electronegative bromine atom will be significantly deshielded and appear at a higher chemical shift (typically in the 50-70 ppm range) compared to the other ring carbons. The methyl carbon will resonate at a much higher field (lower ppm value).
Mass Spectrometry (MS): Electron ionization mass spectrometry of 1-bromo-4-methylcyclohexane will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9][10] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[10] Common fragmentation patterns include the loss of a bromine radical (M⁺ - Br) and cleavage of the cyclohexane ring.[11]
Reactivity and Synthetic Applications
1-Bromo-4-methylcyclohexane is a valuable substrate in a variety of organic transformations, primarily nucleophilic substitution and elimination reactions. The stereochemical and conformational properties of the cis and trans isomers play a crucial role in determining the reaction pathway and the structure of the resulting products.
Nucleophilic Substitution (Sₙ2) Reactions
The reaction of cis-1-bromo-4-methylcyclohexane with a strong nucleophile, such as hydroxide ion, proceeds via an Sₙ2 mechanism. This reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at that center. Consequently, the cis isomer is converted to the trans alcohol product. For the Sₙ2 reaction to occur efficiently, the bromine atom must be in an axial position to allow for the backside attack.
Caption: Sₙ2 reaction of the cis isomer.
Elimination (E2) Reactions
The E2 elimination reaction requires an anti-periplanar arrangement between a β-hydrogen and the leaving group. This stereoelectronic requirement is readily met in the chair conformation of cyclohexane when both the β-hydrogen and the leaving group are in axial positions.
-
Reaction of trans-1-Bromo-4-methylcyclohexane: The more stable diaxial conformation of the trans isomer has both the bromine and the β-hydrogens in axial positions, facilitating a rapid E2 elimination with a strong, hindered base like methoxide to yield 4-methylcyclohexene.
Caption: E2 elimination of the trans isomer.
Formation of Grignard Reagents
1-Bromo-4-methylcyclohexane can be used to prepare the corresponding Grignard reagent, 4-methylcyclohexylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and a strong base, making it a versatile tool for the formation of new carbon-carbon bonds. It can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce the 4-methylcyclohexyl moiety into more complex molecules.
Synthesis of 1-Bromo-4-methylcyclohexane
A common and reliable method for the laboratory synthesis of 1-bromo-4-methylcyclohexane involves the reaction of 4-methylcyclohexanol with hydrobromic acid (HBr), often generated in situ or used as a concentrated aqueous solution. This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis from 4-Methylcyclohexanol
Materials:
-
4-Methylcyclohexanol (a mixture of cis and trans isomers is acceptable)
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether or dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylcyclohexanol and concentrated hydrobromic acid.
-
Slowly add concentrated sulfuric acid dropwise with cooling and stirring.
-
Heat the reaction mixture to reflux for a specified period, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 1-bromo-4-methylcyclohexane as a colorless liquid.
Applications in Bioactive Compound Synthesis
The utility of 1-bromo-4-methylcyclohexane as a synthetic intermediate extends to the field of medicinal chemistry and drug discovery.[12][13] Its rigid cyclohexane scaffold and the reactive bromine handle allow for its incorporation into a variety of molecular architectures. While specific examples in publicly available literature are not always abundant, the 4-methylcyclohexyl moiety is a common structural motif in bioactive molecules. The ability to introduce this group via the Grignard reagent or through nucleophilic displacement of the bromide makes 1-bromo-4-methylcyclohexane a valuable precursor in the synthesis of novel therapeutic agents.
Safety and Handling
1-Bromo-4-methylcyclohexane should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from oxidizing agents.[2]
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